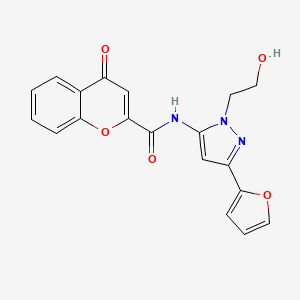![molecular formula C14H24N2O2S B2985704 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide CAS No. 2415570-17-9](/img/structure/B2985704.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide, also known as TMC-1, is a novel compound that has been gaining attention in the scientific community due to its potential applications in medical research.
Aplicaciones Científicas De Investigación
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has a wide range of potential applications in scientific research, particularly in the fields of pharmacology and drug discovery. It has been shown to have activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has been found to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is not yet fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. This makes it a potentially powerful tool for the development of new cancer treatments.
Biochemical and Physiological Effects
Studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the modulation of immune system function. These effects make N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide a promising candidate for the development of new treatments for cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is its broad spectrum of activity against cancer cell lines. Additionally, its anti-inflammatory properties make it a potentially useful tool for the study of inflammatory diseases. However, one limitation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain lab settings.
Direcciones Futuras
There are a number of potential future directions for research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide. One area of interest is the development of new cancer treatments based on the compound's activity against cancer cell lines. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide and to identify any potential side effects or limitations of its use in medical research. Finally, research on the synthesis and purification of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide may lead to the development of more efficient and cost-effective methods for producing the compound.
Métodos De Síntesis
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of thiomorpholine with oxanilic acid, followed by the addition of cyclopropanecarboxylic acid. The resulting compound is then purified using chromatography techniques to obtain the final product.
Propiedades
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13(12-1-2-12)15-11-14(3-7-18-8-4-14)16-5-9-19-10-6-16/h12H,1-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLUFUOEUWGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)

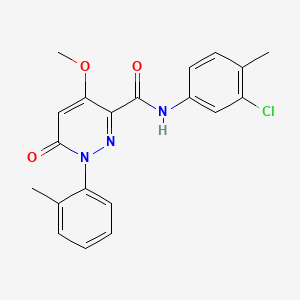
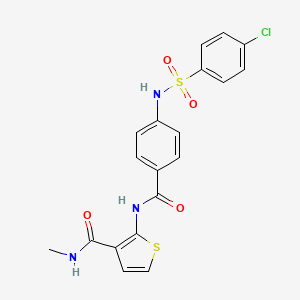
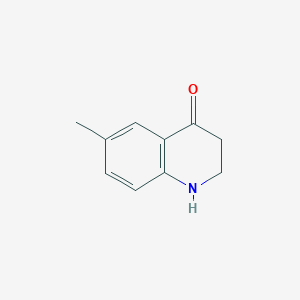
![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)
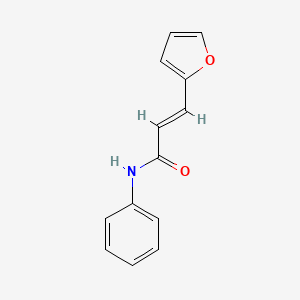
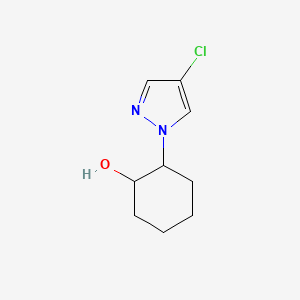

![3-ethoxy-6H-benzo[c]chromen-6-one](/img/structure/B2985635.png)
![3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2985637.png)

